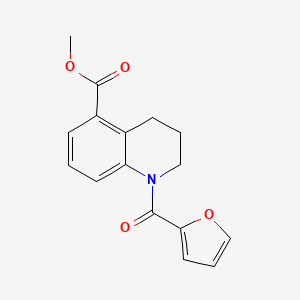
methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate, also known as MQFC, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. MQFC is a quinoline derivative that has shown promising results in various biological assays, making it a potential candidate for further investigation.
作用机制
The mechanism of action of methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate is not fully understood, but it is believed to interact with various cellular targets, including enzymes and receptors. methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to interact with the GABA-A receptor, a neurotransmitter receptor involved in the regulation of anxiety and seizure activity.
Biochemical and Physiological Effects
methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and to induce apoptosis in cancer cells. methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has also been shown to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
实验室实验的优点和局限性
Methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has several advantages for use in laboratory experiments, including its versatility as a fluorescent probe and its potential as a therapeutic agent. However, there are also limitations to its use, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations. Further research is needed to fully understand the advantages and limitations of methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate for use in laboratory experiments.
未来方向
There are several future directions for the study of methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate, including its potential use as a therapeutic agent for the treatment of inflammatory diseases and cancer. Further research is needed to fully understand the mechanisms of action of methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate and to optimize its synthesis and purification. Additionally, the development of new derivatives of methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate may lead to the discovery of more potent and selective compounds for use in scientific research.
合成方法
Methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate can be synthesized through a multi-step process that involves the condensation of 2-acetylfuran and aniline to form 1-(furan-2-carbonyl)aniline. This intermediate is then reacted with ethyl acetoacetate and ammonium acetate to form the final product, methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate. The synthesis of methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has been optimized to improve yield and purity, making it a viable option for large-scale production.
科学研究应用
Methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has also been studied for its potential use as a fluorescent probe for the detection of metal ions, making it a versatile compound for scientific research.
属性
IUPAC Name |
methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-20-16(19)12-5-2-7-13-11(12)6-3-9-17(13)15(18)14-8-4-10-21-14/h2,4-5,7-8,10H,3,6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWDSHSESHOEPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCN(C2=CC=C1)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(furan-2-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

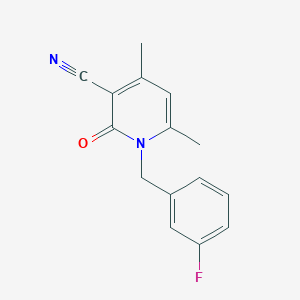
![3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium](/img/structure/B7539386.png)

![1-[5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7539391.png)
![methyl 5-[[1-(4-fluorophenyl)-5-methylpyrazole-4-carbonyl]amino]-1H-indazole-3-carboxylate](/img/structure/B7539414.png)
![6-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-[(4-fluorophenyl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B7539420.png)
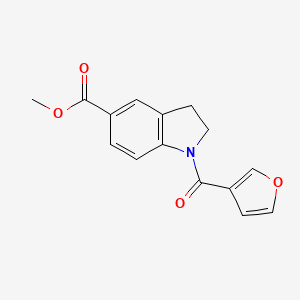
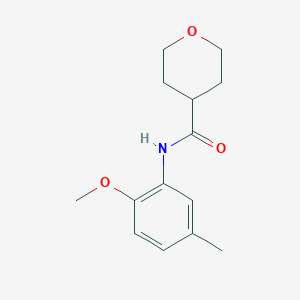
![1,3,6-trimethyl-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7539456.png)

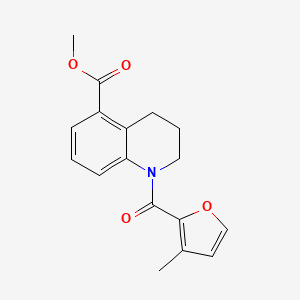

![N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide](/img/structure/B7539484.png)
![6-chloro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B7539490.png)